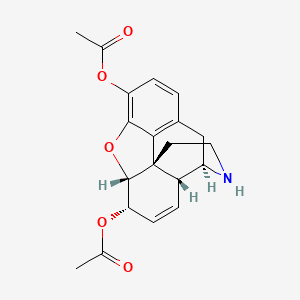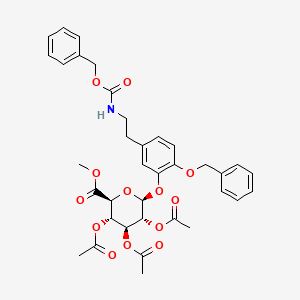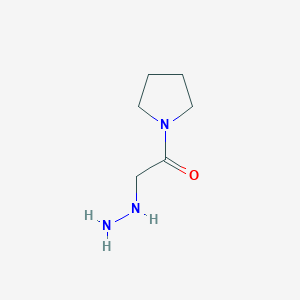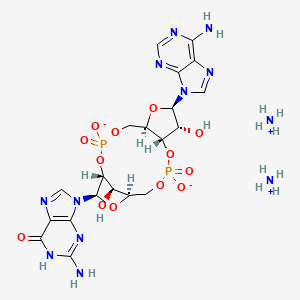![molecular formula C11H16ClNO6S2 B13854712 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, methoxyethoxy group, and sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-nitrobenzenesulfonamide with 2-(2-methoxyethoxy)ethylamine under specific conditions to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzenesulfonamide
- 3-Chloro-4-ethoxybenzenesulfonamide
- 3-Chloro-4-(2-hydroxyethoxy)benzenesulfonamide
Uniqueness
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are desired, such as in the development of water-soluble drugs or materials.
Properties
Molecular Formula |
C11H16ClNO6S2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO6S2/c1-18-4-5-19-6-7-20(14,15)11-3-2-9(8-10(11)12)21(13,16)17/h2-3,8H,4-7H2,1H3,(H2,13,16,17) |
InChI Key |
VYWCEPOBZNHTGA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)










![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
